benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate
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Overview
Description
Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[310]hexanyl]carbamate is a complex organic compound featuring a bicyclo[310]hexane core This compound is notable for its unique structural features, including a tert-butyl(dimethyl)silyl group and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[310]hexanyl]carbamate typically involves multiple steps, starting from readily available precursors One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole The bicyclo[310]hexane core can be constructed through a series of cyclization reactions, often involving cyclopropane intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and bioavailability, while the benzyl carbamate moiety may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Shares the benzyl carbamate moiety but lacks the bicyclo[3.1.0]hexane core.
tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the benzyl and bicyclo[3.1.0]hexane components.
O-Benzylhydroxylamine hydrochloride: Contains the benzyl group but differs in the functional groups attached.
Uniqueness
Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[310]hexanyl]carbamate is unique due to its combination of a bicyclo[310]hexane core, a tert-butyl(dimethyl)silyl group, and a benzyl carbamate moiety
Properties
Molecular Formula |
C20H31NO3Si |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate |
InChI |
InChI=1S/C20H31NO3Si/c1-20(2,3)25(4,5)24-18-16-11-15(16)12-17(18)21-19(22)23-13-14-9-7-6-8-10-14/h6-10,15-18H,11-13H2,1-5H3,(H,21,22)/t15-,16-,17-,18-/m1/s1 |
InChI Key |
YXFYQFBERUCCJO-BRSBDYLESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]2C[C@@H]2C[C@H]1NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2CC2CC1NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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